molecular formula C16H9N3O5S B12884162 2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate CAS No. 916661-18-2

2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B12884162
CAS No.: 916661-18-2
M. Wt: 355.3 g/mol
InChI Key: QPHDPKPIGCLDCG-UHFFFAOYSA-N
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Description

2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C16H9N3O5S. It is known for its unique structure, which includes a quinoline ring, a cyano group, and a nitrobenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate typically involves the reaction of 2-cyanoquinoline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyanoquinolin-6-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyano and nitrobenzenesulfonate groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

CAS No.

916661-18-2

Molecular Formula

C16H9N3O5S

Molecular Weight

355.3 g/mol

IUPAC Name

(2-cyanoquinolin-6-yl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C16H9N3O5S/c17-10-12-6-5-11-9-13(7-8-14(11)18-12)24-25(22,23)16-4-2-1-3-15(16)19(20)21/h1-9H

InChI Key

QPHDPKPIGCLDCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N

Origin of Product

United States

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